Cas no 2171464-06-3 (3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{4-(Benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a benzyloxy-protected phenylcarbamoyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, making it valuable for controlled amide bond formation and selective deprotection strategies. The carboxylic acid functionality further enhances its utility as a building block for coupling reactions. This compound is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its stability under standard conditions and compatibility with orthogonal protection schemes. Its well-defined reactivity profile ensures high selectivity in complex multi-step syntheses, making it a reliable intermediate for advanced chemical applications.
3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171464-06-3 structure
Product Name:3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171464-06-3
MF:C32H28N2O6
MW:536.574528694153
CID:6412006
PubChem ID:165804582
Update Time:2025-06-13

3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1492675
    • 2171464-06-3
    • 3-{[4-(benzyloxy)phenyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C32H28N2O6/c35-30(36)18-29(31(37)33-22-14-16-23(17-15-22)39-19-21-8-2-1-3-9-21)34-32(38)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,37)(H,34,38)(H,35,36)
    • InChI Key: SVHQTRWVTVVYHX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C=CC(=CC=1)OCC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 536.19473662g/mol
  • Monoisotopic Mass: 536.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 830
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 114Ų

3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171464-06-3) in Modern Chemical and Biomedical Research

The compound 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171464-06-3, represents a significant advancement in the field of chemical and biomedical research. This intricate molecular structure, characterized by its multi-functionalized aromatic and aliphatic moieties, has garnered considerable attention due to its potential applications in drug discovery, molecular recognition, and bioconjugation technologies. The synthesis and characterization of this compound have opened new avenues for exploring its pharmacological and biochemical properties, making it a subject of intense study among researchers.

The core structure of 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid consists of a phenyl ring substituted with a benzyloxy group at the para position, linked to a carbamoyl moiety. This carbamoyl group further extends into an amino-propanoic acid backbone, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Such a design allows for versatile modifications and functionalizations, making the compound an attractive scaffold for developing novel therapeutic agents. The presence of both hydrophilic and hydrophobic regions in its structure enhances its solubility and bioavailability, critical factors for pharmaceutical applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid through multi-step organic transformations. These methods often involve palladium-catalyzed cross-coupling reactions, which facilitate the introduction of aromatic substituents with high precision. The use of protecting groups, such as Fmoc, ensures the stability of reactive functionalities during synthetic intermediates, allowing for controlled modifications without unintended side reactions. This level of synthetic control is essential for achieving high yields and purity in pharmaceutical-grade compounds.

In the realm of biomedical research, 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has been investigated for its potential role as a bioactive molecule. The phenyl ring with a benzyloxy substituent is known to interact with biological targets through hydrophobic interactions and π-stacking effects, which are crucial for binding affinity in drug design. Additionally, the amino-propanoic acid moiety can serve as a linker for conjugating other biomolecules or drugs, enhancing targeted delivery systems. Such properties make this compound a promising candidate for developing novel therapeutic strategies against various diseases.

One particularly intriguing application of 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is in the field of proteomics and enzyme inhibition. The compound’s ability to modulate protein-protein interactions has been explored in studies aiming to identify new drug targets. By serving as a scaffold for structure-based drug design, it has been used to develop inhibitors targeting key enzymes involved in metabolic pathways and signal transduction cascades. Preliminary results suggest that derivatives of this compound exhibit inhibitory activity against certain enzymes with high selectivity, indicating their potential as lead compounds for further optimization.

The role of fluorenylmethoxycarbonyl (Fmoc) protection in this compound is also noteworthy. Fmoc groups are widely used in peptide synthesis due to their stability under basic conditions and ease of removal without affecting sensitive functionalities. In 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, the Fmoc group not only protects the amino function but also provides a handle for further derivatization or purification processes. This dual functionality makes the compound particularly useful in combinatorial chemistry libraries or as an intermediate in more complex synthetic pathways.

Recent studies have also highlighted the importance of computational modeling in understanding the behavior of such complex molecules. Molecular dynamics simulations have been employed to investigate the conformational flexibility and binding interactions of 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid with biological targets. These simulations have provided valuable insights into how structural modifications can influence binding affinity and specificity, guiding experimental efforts toward more effective drug candidates. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines, complementing traditional experimental methods.

The versatility of 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid extends beyond its applications in small-molecule drug development. It has also been explored as a building block for constructing larger biomolecular complexes or hydrogels. These materials can be engineered to exhibit specific properties such as controlled degradation rates or targeted release profiles, making them suitable for tissue engineering applications or sustained drug delivery systems. The ability to fine-tune these properties through molecular design underscores the compound’s significance in advanced materials science.

In conclusion, 3-{4-(benzyloxy)phenylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171464-06-3) represents a versatile and multifunctional compound with broad applications in chemical synthesis and biomedical research. Its unique structural features enable diverse modifications and functionalizations, making it an invaluable tool for developing novel therapeutic agents and advanced materials. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in addressing complex challenges across multiple scientific disciplines.

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